molecular formula C22H15FO5S B2673254 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate CAS No. 869341-55-9

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate

Cat. No. B2673254
CAS RN: 869341-55-9
M. Wt: 410.42
InChI Key: AANLZCRAGVNTTF-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate” belongs to the class of 2H/4H-chromene . Chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of coumarin clubbed thiazines scaffolds, which have shown significant antimicrobial activity . Specifically, compounds synthesized from it have demonstrated antibacterial potency against E. coli with MIC values of 50µg/mL .

Antifungal Activity

The compound has also shown antifungal potency. For instance, one of the synthesized compounds demonstrated better antifungal potency (MIC=200µg/mL) against C. albicans when compared with griseofulvin .

Antitubercular Activity

Compounds synthesized from “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate” have shown promising antitubercular activity. Compounds 5b and 5h were found to be encouraging antitubercular (MIC=62.5µg/mL with 98–99% inhibition) against M. tuberculosis H37Rv .

Antioxidant Activity

The compound has been used in the synthesis of new series of 4-methyl-6-nitro-2-oxo-2H-chroman-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates, which have shown high radical scavenging efficacies in DPPH and ABTS bioassay .

Anticancer Activity

Coumarins, including this compound, have been intensively screened for different biological properties, including anticancer activity .

Anti-inflammatory Activity

Coumarins, including “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate”, have been tested for anti-inflammatory activity .

Antiviral Activity

Coumarins have also been tested for antiviral activity .

DNA Gyrase Inhibitors

Coumarins have been tested as DNA gyrase inhibitors, which can be useful in the treatment of bacterial infections .

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLZCRAGVNTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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